
Oroidin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oroidin hydrochloride is a bromopyrrole alkaloid originally isolated from marine sponges of the genus Agelas . It belongs to the pyrrole-2-aminoimidazole structural class, which is known for its unique structural complexity and diverse biological activities . This compound has shown potential as a drug candidate for various diseases due to its wide range of biological activities .
Preparation Methods
Oroidin hydrochloride can be synthesized from pyrrole-2-carboxylic acid through a series of reactions, including halogen substitution, amide condensation, and reductive amination . The synthetic route involves the following steps:
Halogen Substitution: Pyrrole-2-carboxylic acid undergoes halogen substitution to introduce bromine atoms.
Amide Condensation: The halogenated pyrrole-2-carboxylic acid is then subjected to amide condensation to form the amide bond.
Reductive Amination: The final step involves reductive amination to introduce the aminoimidazole group, resulting in the formation of this compound.
Chemical Reactions Analysis
Oroidin hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives with enhanced biological activities.
Substitution: Halogen substitution reactions are commonly used to introduce different halogen atoms into the pyrrole ring.
Common reagents and conditions used in these reactions include halogenating agents, reducing agents, and amide-forming reagents . The major products formed from these reactions are various oroidin derivatives with potential biological activities .
Scientific Research Applications
Oroidin hydrochloride has a wide range of scientific research applications, including:
Antimicrobial Activity: This compound and its derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.
Anticancer Activity: This compound analogues have demonstrated cytotoxicity towards cancer cells, making them potential candidates for anticancer drug development.
Antiparasitic Activity: This compound has shown activity against parasitic infections, making it a potential candidate for antiparasitic drug development.
Biofilm Inhibition: This compound and its derivatives have been found to inhibit biofilm formation, which is important for preventing bacterial infections.
Mechanism of Action
The mechanism of action of oroidin hydrochloride involves its interaction with various molecular targets and pathways. This compound exerts its effects by binding to specific receptors and enzymes, leading to the inhibition of key biological processes . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer activity of this compound analogues is due to their ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Oroidin hydrochloride is unique compared to other similar compounds due to its structural complexity and diverse biological activities. Some similar compounds include:
Clathrodin: Another bromopyrrole alkaloid isolated from marine sponges, known for its antimicrobial activity.
Hymenidin: A related compound with similar structural features and biological activities.
Pyrrole-2-aminoimidazole derivatives: A family of compounds with similar structural motifs and biological activities.
This compound stands out due to its relatively simple structure and lower molecular mass, making it suitable for chemical optimization and the development of new derivatives .
Properties
CAS No. |
203399-38-6 |
|---|---|
Molecular Formula |
C11H12Br2ClN5O |
Molecular Weight |
425.51 g/mol |
IUPAC Name |
N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1H-pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H11Br2N5O.ClH/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6;/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17);1H/b2-1+; |
InChI Key |
VECNMAOSMHEWJB-TYYBGVCCSA-N |
Isomeric SMILES |
C1=C(NC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N.Cl |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



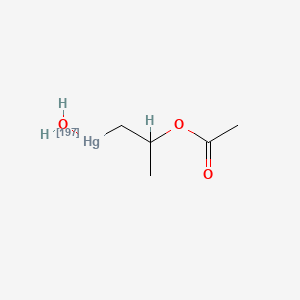
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone](/img/structure/B12753007.png)
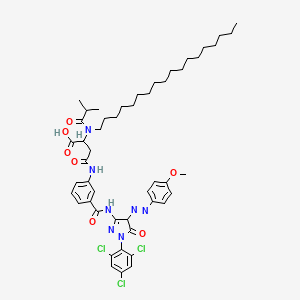
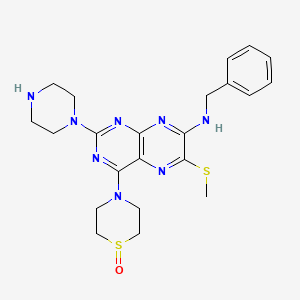
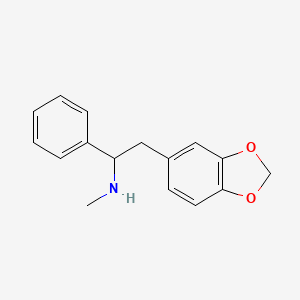
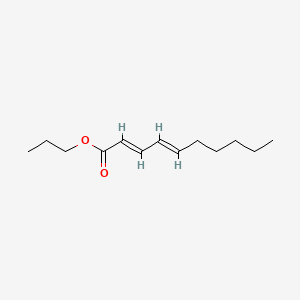
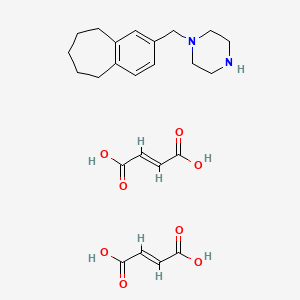

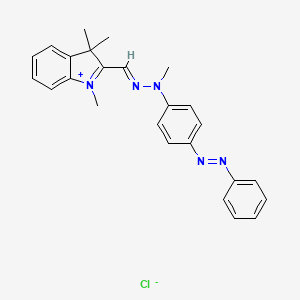

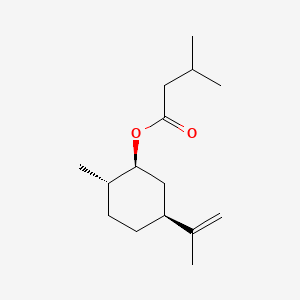

![methyl (9Z,19E,21E)-13-acetyloxy-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaene-27-carboxylate](/img/structure/B12753068.png)
